BenchChemオンラインストアへようこそ!

(2E)-3-(5-methylfuran-2-yl)-N-(4-sulfamoylphenyl)prop-2-enamide

Carbonic anhydrase inhibition Zinc-binding pharmacophore geometry Structure–activity relationships

The compound (2E)-3-(5-methylfuran-2-yl)-N-(4-sulfamoylphenyl)prop-2-enamide (CAS 514822-14-1, MF: C₁₄H₁₄N₂O₄S, MW: 306.34 g/mol) is a synthetic, achiral, (E)-configured α,β-unsaturated amide that integrates a 5-methylfuran terminus with a primary 4-sulfamoylphenyl pharmacophore via a propenamide linker. Its core structural signature — a primary sulfonamide group directly conjugated to an electrophilic acrylamide moiety — places it within the broad class of zinc-binding sulfonamide inhibitors and targeted covalent inhibitor frameworks.

Molecular Formula C14H14N2O4S
Molecular Weight 306.34
CAS No. 514822-14-1
Cat. No. B2409213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(5-methylfuran-2-yl)-N-(4-sulfamoylphenyl)prop-2-enamide
CAS514822-14-1
Molecular FormulaC14H14N2O4S
Molecular Weight306.34
Structural Identifiers
SMILESCC1=CC=C(O1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N
InChIInChI=1S/C14H14N2O4S/c1-10-2-5-12(20-10)6-9-14(17)16-11-3-7-13(8-4-11)21(15,18)19/h2-9H,1H3,(H,16,17)(H2,15,18,19)/b9-6+
InChIKeyUFANFHFMZRXJNI-RMKNXTFCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (2E)-3-(5-methylfuran-2-yl)-N-(4-sulfamoylphenyl)prop-2-enamide (CAS 514822-14-1): Structural and Pharmacophoric Baseline


The compound (2E)-3-(5-methylfuran-2-yl)-N-(4-sulfamoylphenyl)prop-2-enamide (CAS 514822-14-1, MF: C₁₄H₁₄N₂O₄S, MW: 306.34 g/mol) is a synthetic, achiral, (E)-configured α,β-unsaturated amide that integrates a 5-methylfuran terminus with a primary 4-sulfamoylphenyl pharmacophore via a propenamide linker . Its core structural signature — a primary sulfonamide group directly conjugated to an electrophilic acrylamide moiety — places it within the broad class of zinc-binding sulfonamide inhibitors and targeted covalent inhibitor frameworks. This dual functionality is distinct from saturated propanamide analogs (e.g., CAS 838585-40-3) and from N-benzyl–linked variants (e.g., BDBM54740/MLS000626843) in which a methylene spacer alters the geometry of the sulfonamide zinc-binding group relative to the electrophilic warhead [1].

Why (2E)-3-(5-methylfuran-2-yl)-N-(4-sulfamoylphenyl)prop-2-enamide Cannot Be Replaced by In-Class Analogs


Superficial structural similarity within the furyl-sulfonamide chemical space masks critical pharmacophoric divergence that precludes generic substitution. The target compound's direct N-(4-sulfamoylphenyl)propenamide architecture juxtaposes a primary sulfonamide zinc-binding motif with an α,β-unsaturated carbonyl electrophile, enabling a dual-mode interaction profile that is fundamentally absent in the reduced propanamide analog (CAS 838585-40-3) and geometrically altered in the N-benzyl homolog BDBM54740. In the N-benzyl variant, insertion of a methylene spacer displaces the sulfamoyl group from the acrylamide plane, which is expected to differentially affect both metal coordination geometry in carbonic anhydrase active sites and the trajectory of cysteine-targeted covalent bond formation [1]. Experimental data confirm that BDBM54740 achieves only weak-to-moderate affinity across diverse targets (e.g., IC₅₀ = 3,340 nM against APBA1, Rat; IC₅₀ = 8,370 nM against Caᵥ2.2, Human), while a distinct acetylsulfamoyl analog (BDBM54742) shows measurable but divergent potency (IC₅₀ = 2,190 nM), illustrating that even minor modifications to the sulfonamide terminus produce non-equivalent pharmacological profiles [2]. Users selecting this compound for screening or as a synthetic building block must therefore verify the exact (E)-propenamide connectivity to avoid misleading structure–activity inferences.

Quantitative Differentiation Evidence for (2E)-3-(5-methylfuran-2-yl)-N-(4-sulfamoylphenyl)prop-2-enamide vs. Closest Analogs


Structural Comparator 1: Direct N-(4-Sulfamoylphenyl) vs. N-Benzyl-Linked Architecture

The target compound features a direct N-(4-sulfamoylphenyl)propenamide connectivity, in contrast to the N-[(4-sulfamoylphenyl)methyl]propenamide architecture of BDBM54740 (MLS000626843). The methylene spacer in the latter introduces a rotational degree of freedom that alters the distance and angle of the sulfonamide group relative to the acrylamide plane — a critical parameter for zinc coordination in carbonic anhydrase active sites. This structural distinction is expected to translate into differential isoform selectivity profiles for hCA I, II, IV, and IX, consistent with the established SAR for furyl sulfonamide CA inhibitors [1].

Carbonic anhydrase inhibition Zinc-binding pharmacophore geometry Structure–activity relationships

Structural Comparator 2: (E)-Acrylamide Electrophile vs. Reduced Propanamide Scaffold

The target compound contains an (E)-configured α,β-unsaturated carbonyl (acrylamide) capable of acting as a Michael acceptor for cysteine thiolate nucleophiles. The saturated propanamide analog 3-(5-methylfuran-2-yl)-N-(4-sulfamoylphenyl)propanamide (CAS 838585-40-3) lacks this electrophilic functionality entirely. This difference is categorical: the acrylamide confers potential for covalent target engagement, whereas the propanamide can only participate in non-covalent interactions . Structural data for furyl sulfonamide CA inhibitors indicate that the conjugated double bond also influences the planarity and electronic distribution of the scaffold, which can affect binding to flat active-site pockets such as those in hCA isoforms [1].

Covalent inhibitor design Electrophilic warhead Targeted protein modification

Activity Context: Weak In Vitro Activity of the N-Benzyl Comparator Across Multiple Targets

The closest analog with publicly available quantitative activity data is BDBM54740 (N-benzyl variant). This compound was tested in three distinct biochemical assays: it showed negligible inhibition of human Glucose-6-phosphate 1-dehydrogenase (IC₅₀ > 80,000 nM), weak inhibition of human voltage-dependent N-type calcium channel subunit alpha-1B (IC₅₀ = 8,370 nM), and modest inhibition of rat Amyloid-beta A4 precursor protein-binding family A member 1 (IC₅₀ = 3,340 nM) [1]. These data establish that the N-benzyl scaffold has limited and target-dependent activity. Because the target compound lacks the methylene spacer, its sulfonamide group may achieve more favorable zinc coordination geometry in carbonic anhydrases, potentially yielding a different activity and selectivity profile — a hypothesis consistent with the established SAR of primary sulfonamide CA inhibitors [2].

Target engagement profiling Selectivity screening Hit triage

Physicochemical Property Comparison: Direct-Linked Scaffold vs. N-Benzyl and Propanamide Analogs

Computed physicochemical properties from the ChemDiv catalog provide a basis for differentiating the target compound from its analogs. The target compound has a calculated logP of 1.74, logD of 1.74 (pH ~7.4), logSw of -2.24, and a polar surface area (PSA) of 81.0 Ų . The N-benzyl comparator BDBM54740 (C₁₅H₁₆N₂O₄S, MW: 320.37 g/mol) has an additional methylene unit, which increases logP by approximately 0.5 units and increases molecular weight by ~14 Da. The propanamide analog (C₁₄H₁₆N₂O₄S, MW: 308.35 g/mol) has a saturated linker that reduces rigidity while maintaining similar logP. The target compound's combination of a conjugated acrylamide, lower molecular weight (306.34 g/mol), and moderate PSA places it in a favorable property space for lead-like screening collections, offering a distinct balance of hydrogen bond donor/acceptor capacity (3 HBD, 8 HBA) relative to comparators .

Drug-likeness Permeability prediction Ligand efficiency metrics

Application Scenarios for (2E)-3-(5-methylfuran-2-yl)-N-(4-sulfamoylphenyl)prop-2-enamide Based on Structural Differentiation Evidence


Carbonic Anhydrase Isoform-Selectivity Screening Campaigns

The direct N-(4-sulfamoylphenyl) connectivity of this compound positions its primary sulfonamide group for optimal zinc coordination within carbonic anhydrase active sites. Unlike N-benzyl-linked analogs that introduce steric and geometric perturbations, this compound's coplanar sulfonamide-acrylamide architecture aligns with the pharmacophore requirements for potent hCA I, II, IV, and IX inhibition established in the furyl sulfonamide SAR literature. Procurement for CA inhibitor screening should specify the (E)-propenamide stereochemistry and direct sulfamoylphenyl linkage to exclude the N-benzyl and saturated propanamide variants that lack the requisite geometry for selective isoform engagement [1].

Covalent Chemical Probe Development Targeting Catalytic Cysteines

The (E)-acrylamide moiety of this compound provides an electrophilic warhead capable of forming irreversible covalent adducts with accessible cysteine thiolates in target proteins. This functional capability is entirely absent in the saturated propanamide analog (CAS 838585-40-3) and is geometrically distinct from the N-benzyl variant BDBM54740. Researchers developing targeted covalent inhibitors or activity-based probes should select this compound for its dual sulfonamide zinc-binding and acrylamide electrophilic functionalities, which enable both non-covalent recognition and covalent modification of target proteins bearing suitably positioned cysteine residues [1].

Lead-Like Compound Library Construction with Balanced Physicochemical Properties

With a molecular weight of 306.34 g/mol, calculated logP of 1.74, and polar surface area of 81.0 Ų, this compound occupies an attractive property space for lead-like screening collections. Its lower molecular weight and moderated lipophilicity differentiate it from the higher-logP N-benzyl analog BDBM54740 (~logP 2.2), making it potentially more suitable for cell-based assays where excessive lipophilicity can lead to non-specific binding, aggregation, or membrane disruption. Procurement decisions for fragment-based or lead-like library enrichment should prioritize this compound over its more lipophilic analogs for these physicochemical advantages [1].

SAR Studies Exploring Linker Geometry Effects on Sulfonamide Pharmacophore Presentation

This compound serves as a critical structural probe for investigating how linker geometry between the furan terminus and sulfamoylphenyl group modulates target engagement. By comparing this direct-linked compound with the methylene-extended BDBM54740 and the saturated propanamide analog in parallel assays, research groups can deconvolute the contributions of electrophilicity, conformational flexibility, and sulfonamide presentation to observed biological activity. This systematic approach requires procurement of all three analogs with verified structural identity to support rigorous SAR interpretation [1].

Quote Request

Request a Quote for (2E)-3-(5-methylfuran-2-yl)-N-(4-sulfamoylphenyl)prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.